(3-Aminophenyl)(4-chlorophenyl)methanone
Overview
Description
(3-Aminophenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group at the 3-position and the other with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation of 3-nitroaniline with 4-chlorobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and dichloromethane as a solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (3-Aminophenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: (3-Nitrophenyl)(4-chlorophenyl)methanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminophenyl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- (4-Aminophenyl)(4-chlorophenyl)methanone
- (3-Aminophenyl)(phenyl)methanone
- (2-Aminophenyl)(4-chlorophenyl)methanone
Comparison:
(4-Aminophenyl)(4-chlorophenyl)methanone: Similar structure but with the amino group at the 4-position, which may result in different reactivity and applications.
(3-Aminophenyl)(phenyl)methanone:
(2-Aminophenyl)(4-chlorophenyl)methanone: The amino group is at the 2-position, leading to different steric and electronic effects
(3-Aminophenyl)(4-chlorophenyl)methanone stands out due to its unique substitution pattern, which imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(3-aminophenyl)-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDQCUUITYDGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544932 | |
Record name | (3-Aminophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-26-1 | |
Record name | (3-Aminophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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